4-(Dibenzylamino)butanoic Acid
Overview
Description
4-(Dibenzylamino)butanoic acid is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 4-(Dibenzylamino)butanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of efficient reagents and methodologies to achieve high purity and yield. For instance, OxymaPure/DIC has been demonstrated as an effective reagent for synthesizing a series of α-ketoamide derivatives, which are structurally related to 4-(Dibenzylamino)butanoic acid . The process includes the ring opening of N-acylisatin and subsequent coupling to different amino acid esters. Such methods could potentially be adapted for the synthesis of 4-(Dibenzylamino)butanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Dibenzylamino)butanoic acid can be characterized using techniques such as X-ray diffraction, FT-IR, and NMR . These studies reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers and specific dihedral angles between substituent groups and the phenyl moiety . Such detailed structural information is crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The reactivity of compounds structurally related to 4-(Dibenzylamino)butanoic acid can be inferred from their interactions with other molecules. For example, 4-aminobenzoic acid forms molecular adducts through hydrogen bonding, which is a key interaction in crystallization processes . Similarly, the synthesis of porphyrazinoctamine derivatives involves macrocyclization reactions, indicating the potential for complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely tied to their molecular structure. For instance, the solubility of co-crystals can be enhanced through strategic molecular design, as seen with trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and various organic acids . Additionally, the crystal and molecular structure studies, along with Hirshfeld surface analysis, provide insights into intermolecular interactions that stabilize the compounds and influence their properties .
Scientific Research Applications
- Summary of the Application: 4-(Dibenzylamino)butanoic Acid, also known as 4-PBA, is being studied for its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These diseases involve the aggregation of denatured and misfolded proteins, and 4-PBA, as a chemical chaperone, may help prevent this aggregation .
- Methods of Application or Experimental Procedures: The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation. This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death. Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
- Results or Outcomes: While 4-PBA shows promise, the high doses currently required for therapeutic efficacy present a challenge. Therefore, optimization of 4-PBA is crucial for its effective medicinal application .
properties
IUPAC Name |
4-(dibenzylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOFVFYZREVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562390 | |
Record name | 4-(Dibenzylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibenzylamino)butanoic Acid | |
CAS RN |
106518-44-9 | |
Record name | 4-(Dibenzylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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